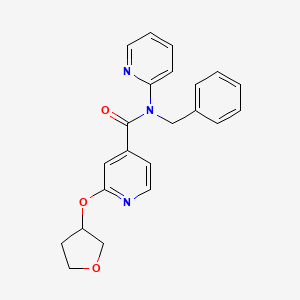

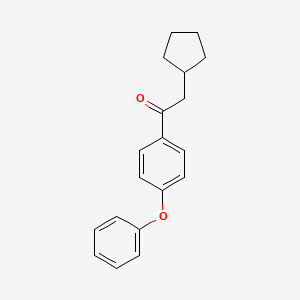

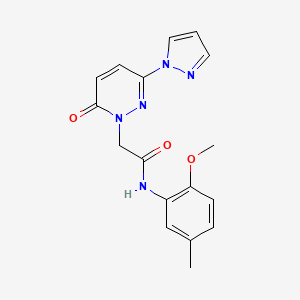

![molecular formula C20H17N5O2S B2398519 N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 895001-39-5](/img/structure/B2398519.png)

N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, it was found that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a high density (1.97 g cm −3), acceptable decomposition temperature (Td = 197 °C), and low sensitivities . The compound also shows excellent detonation velocity (9069 m s −1) and pressure (39.5 GPa), suggesting potential use as a high-energy-density material .科学的研究の応用

Antimicrobial and Antitumor Activity

Research has identified derivatives of triazolopyrimidines as potential agents for antimicrobial and antitumor treatments. For instance, the synthesis and evaluation of thiazolopyrimidines have demonstrated promising activity against microbial pathogens and cancer cell lines. These compounds, through structural modifications and bioactivity assays, offer a pathway for developing new therapeutic agents in treating infections and cancer (El-Bendary, El-Sherbeny, & Badria, 1998).

Cardiovascular and Antihypertensive Applications

Triazolopyrimidines have also been explored for their potential in cardiovascular and antihypertensive therapies. Studies on cardiovascular agents have synthesized and tested 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems for their coronary vasodilating and antihypertensive activities. These compounds, particularly those like 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, have shown promising results, indicating their potential as cardiovascular agents (Sato et al., 1980).

Antituberculous Potential

Further investigations have focused on the antituberculous potential of triazolopyrimidines. Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs have been synthesized and evaluated for tuberculostatic activity. These studies contribute to the search for new antituberculous agents, offering insights into the structure-activity relationships essential for designing effective treatments (Titova et al., 2019).

Tubulin Inhibition Mechanism in Cancer Therapy

Additionally, triazolopyrimidines have been identified as having a unique mechanism of tubulin inhibition, which is crucial for cancer therapy. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to overcoming resistance seen with traditional chemotherapeutic agents. This mechanism, distinct from that of vincas, suggests that triazolopyrimidines can inhibit the growth of tumors in various models, highlighting their potential in cancer treatment (Zhang et al., 2007).

将来の方向性

特性

IUPAC Name |

N-methyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c1-24(15-10-6-3-7-11-15)18(27)13-28-20-23-22-19-21-17(26)12-16(25(19)20)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVQFFWJQANBAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

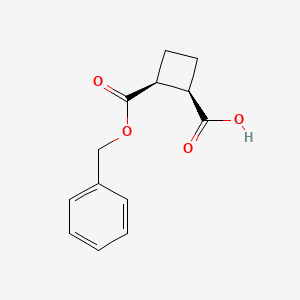

![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)

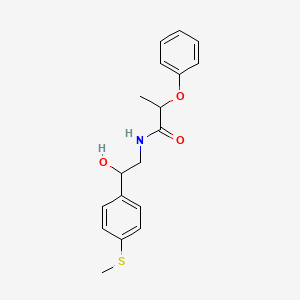

![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)

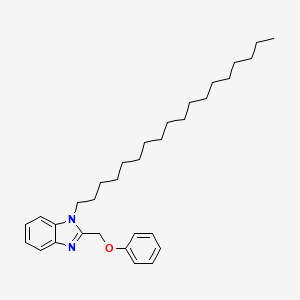

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)